molecular formula C14H14N2O5S2 B2750581 Methyl 3-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate CAS No. 1904048-19-6

Methyl 3-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate

Cat. No.: B2750581
CAS No.: 1904048-19-6
M. Wt: 354.4
InChI Key: ILZCOUJAJVSGCN-UHFFFAOYSA-N
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Description

Methyl 3-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C14H14N2O5S2 and its molecular weight is 354.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Chandrashekaraiah et al. (2014) discusses the synthesis of pyrimidine-azetidinone analogues, which were evaluated for their antimicrobial and antitubercular activities. These compounds were tested against bacterial and fungal strains, as well as Mycobacterium tuberculosis, providing insights into the potential of similar structures for antibacterial and antituberculosis applications (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).

Reactivity and Derivative Formation

The reactivities of azetidinones, such as those described by Hirai, Matsuda, & Kishida (1973), involve transformations leading to various derivatives, demonstrating the chemical versatility and potential utility of these compounds in synthesizing more complex molecules (Hirai, Matsuda, & Kishida, 1973).

Potential Antidepressant and Nootropic Agents

Research by Thomas et al. (2016) focuses on the synthesis and pharmacological evaluation of Schiff's bases and azetidinones derived from isonicotinyl hydrazone as potential antidepressant and nootropic agents. The study highlights the central nervous system (CNS) activity of these compounds, underscoring their potential in developing new therapeutic agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Anti-inflammatory Applications

A paper by Moloney (2001) discusses the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate in the context of a research program targeting novel molecules as potential anti-inflammatory agents. This work suggests the therapeutic relevance of structurally related compounds in treating inflammation (Moloney, 2001).

Metal Complex Formation

Sousa et al. (2001) explored the structural characterization of metal complexes containing benzimidazole derivatives. While not directly related to the specified compound, this study indicates the potential for similar molecules to form complexes with metals, which could be relevant for catalysis or material science applications (Sousa et al., 2001).

Properties

IUPAC Name

methyl 3-(3-pyridin-3-yloxyazetidin-1-yl)sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S2/c1-20-14(17)13-12(4-6-22-13)23(18,19)16-8-11(9-16)21-10-3-2-5-15-7-10/h2-7,11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZCOUJAJVSGCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CC(C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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